Fli-1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fli-1-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and cost-effectiveness. These methods often involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Fli-1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced biological activity and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Fli-1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of transcription factor inhibition. In biology, it helps elucidate the role of Fli-1 in cellular processes such as differentiation and proliferation .
In medicine, this compound shows promise as a therapeutic agent for treating cancers that involve aberrant Fli-1 activity. It has been studied for its potential to inhibit the growth of hematological malignancies and solid tumors . In industry, this compound is used in the development of new drugs and therapeutic strategies .
Wirkmechanismus
Fli-1-IN-1 exerts its effects by binding to the Fli-1 transcription factor and inhibiting its activity. This inhibition disrupts the transcription of genes regulated by Fli-1, leading to altered cellular processes such as reduced proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the DNA-binding domain of Fli-1 and downstream signaling pathways that control cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Fli-1-IN-1 is unique in its specificity for the Fli-1 transcription factor. Similar compounds include other inhibitors of the ETS family of transcription factors, such as rocaglaol and 40-demethoxy-30,40-methylene-dioxyrocaglaol . These compounds also inhibit Fli-1 activity but may have different pharmacokinetic properties and biological effects .
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit the Fli-1 transcription factor makes it a valuable tool for studying cellular processes and developing new treatments for cancer. Continued research on this compound and similar compounds will likely yield further insights into their mechanisms of action and potential clinical applications.
Eigenschaften
Molekularformel |
C35H44N2O6 |
---|---|
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-[4-[5-(4-methylpiperazin-1-yl)pentoxy]phenyl]-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol |
InChI |
InChI=1S/C35H44N2O6/c1-36-17-19-37(20-18-36)16-8-5-9-21-42-27-14-12-26(13-15-27)35-29(25-10-6-4-7-11-25)24-32(38)34(35,39)33-30(41-3)22-28(40-2)23-31(33)43-35/h4,6-7,10-15,22-23,29,32,38-39H,5,8-9,16-21,24H2,1-3H3/t29-,32+,34+,35-/m0/s1 |
InChI-Schlüssel |
JXRLMDHWGBIFLU-BUPPLJQVSA-N |
Isomerische SMILES |
CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)[C@]34[C@@H](C[C@H]([C@]3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6 |
Kanonische SMILES |
CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)C34C(CC(C3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.